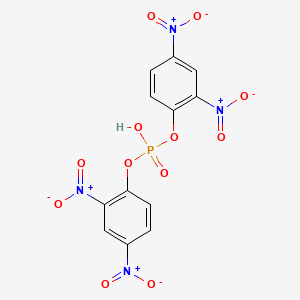

Bis(2,4-dinitrophenyl) phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(2,4-dinitrophenyl) phosphate, also known as this compound, is a useful research compound. Its molecular formula is C12H7N4O12P and its molecular weight is 430.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reaction with Hydroxylamine

BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:

-

Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .

-

Intermediate Pathways :

-

O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .

-

Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .

-

Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .

-

Kinetic Behavior :

-

kₒbₛ increases modestly above pH 10, becoming biphasic.

-

Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .

Reaction with Hydrazine

Hydrazine (NH₂NH₂) reacts via dual mechanisms:

-

Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .

-

Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .

Reactivity with Hydroxamates

Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:

-

Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .

-

Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .

Hydrolysis Catalyzed by Dinuclear Fe(III) Complex

BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:

-

Mechanism :

Mechanistic Insights

-

Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .

-

Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .

These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.

Propiedades

Fórmula molecular |

C12H7N4O12P |

|---|---|

Peso molecular |

430.18 g/mol |

Nombre IUPAC |

bis(2,4-dinitrophenyl) hydrogen phosphate |

InChI |

InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26) |

Clave InChI |

QUTUMPWTNFFUNH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Sinónimos |

bis(2,4-dinitrophenyl) phosphate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.